Sodium decyl sulfate (CAS 142-87-0) is an anionic surfactant belonging to the sodium alkyl sulfate class, characterized by a 10-carbon (C10) hydrophobic alkyl chain. This structure places it as an intermediate between the shorter-chain (e.g., C8, sodium octyl sulfate) and longer-chain (e.g., C12, sodium dodecyl sulfate) homologs. Its primary function is to reduce surface tension in aqueous systems, enabling its use as a wetting agent, emulsifier, and dispersant in industrial formulations, cleaning products, and specialized laboratory applications. The C10 chain length provides a distinct balance of aqueous solubility and surface activity, which is a critical differentiator for procurement decisions where the properties of more common substitutes like sodium dodecyl sulfate are not optimal.
Substituting sodium decyl sulfate with seemingly similar alkyl sulfates like sodium dodecyl sulfate (SDS, C12) or sodium octyl sulfate (SOS, C8) based on class similarity alone can lead to process failures and inconsistent results. The length of the alkyl chain directly governs fundamental physicochemical properties such as the critical micelle concentration (CMC), Krafft temperature (the minimum temperature for micelle formation), and hydrophobicity. A change from a C10 to a C12 chain dramatically lowers the CMC and increases the Krafft temperature, altering formulation stability, solubilization capacity, and performance at different operating temperatures. For applications sensitive to micelle formation kinetics or requiring effective performance at lower temperatures, these differences are not trivial, making direct substitution a significant risk to reproducibility and product efficacy.
Sodium decyl sulfate exhibits a significantly higher critical micelle concentration (CMC) compared to its longer-chain analog, sodium dodecyl sulfate (SDS). In aqueous solutions, the CMC for sodium decyl sulfate (C10) is approximately 40.1 mM, whereas the CMC for sodium dodecyl sulfate (C12) is around 8.3 mM, and sodium tetradecyl sulfate (C14) is even lower at 2.1 mM. This means a substantially higher concentration of the C10 surfactant is required before micelles form, offering a wider operational window of monomeric surfactant activity.
| Evidence Dimension | Critical Micelle Concentration (CMC) in Water |
| Target Compound Data | ~40.1 mM |
| Comparator Or Baseline | Sodium Dodecyl Sulfate (C12): ~8.3 mM | Sodium Tetradecyl Sulfate (C14): ~2.1 mM |
| Quantified Difference | Approximately 4.8 times higher CMC than Sodium Dodecyl Sulfate |
| Conditions | Aqueous solution at standard temperature (25 °C). |
This allows for greater control in applications where high monomeric surfactant concentration is needed without immediate micellization, such as in certain electrochemical or separation processes.
In emulsion polymerization, the alkyl chain length of the sulfate surfactant is a critical parameter for controlling latex stability and particle size. Sodium decyl sulfate (C10) serves as an effective emulsifier, positioned between the more hydrophilic shorter chains and the more hydrophobic longer chains. While longer chains like C16-C18 can produce very stable latexes with small particle sizes, they have significantly lower water solubility. Sodium decyl sulfate provides a balance, acting as a superior dispersing, wetting, and emulsifying agent suitable for processes where the aggressive hydrophobicity and lower solubility of C12-C18 sulfates are undesirable.
| Evidence Dimension | Emulsification Performance vs. Hydrophobicity |
| Target Compound Data | Balanced emulsification with moderate hydrophobicity and good water solubility. |
| Comparator Or Baseline | Longer-chain (C12-C18) sulfates: Higher hydrophobicity, stronger emulsification for some systems, but lower water solubility and higher Krafft temperatures. Shorter-chain (C8) sulfates: Higher water solubility, but weaker emulsifying power. |
| Quantified Difference | Not directly quantified in a single source, but inferred from the established relationship between alkyl chain length and surfactant properties. |
| Conditions | Aqueous emulsion polymerization systems (e.g., acrylic, styrene-acrylic, vinyl acetate). |
For formulators needing effective emulsification without the handling and solubility issues of longer-chain sulfates, the C10 chain offers a more process-friendly and versatile alternative.
The Krafft temperature (TKr), the temperature at which a surfactant's solubility equals its CMC, increases significantly with alkyl chain length. Sodium dodecyl sulfate (C12) has a TKr of approximately 16 °C, while sodium tetradecyl sulfate (C14) is 30 °C and sodium hexadecyl sulfate (C16) is 45 °C. While a specific value for sodium decyl sulfate (C10) is not cited in the same comparison, the established trend indicates its TKr is substantially lower than that of SDS (C12). This implies that sodium decyl sulfate forms clear, micellar solutions at lower temperatures where SDS would precipitate, a critical advantage for unheated processes or formulations stored at room temperature.
| Evidence Dimension | Krafft Temperature (TKr) |
| Target Compound Data | Significantly below 16 °C (inferred from trend) |
| Comparator Or Baseline | Sodium Dodecyl Sulfate (C12): ~16 °C | Sodium Tetradecyl Sulfate (C14): 30 °C |
| Quantified Difference | Enables micelle formation at lower process temperatures compared to C12 and longer-chain sulfates. |
| Conditions | Aqueous solutions (1 wt%). |
This ensures better solubility and handling characteristics in cooler conditions, preventing precipitation and maintaining formulation integrity without requiring heating.
In applications such as carpet, upholstery, or all-purpose industrial cleaners, formulations must remain stable and effective at ambient temperatures. Due to its lower Krafft temperature compared to the more common sodium dodecyl sulfate, sodium decyl sulfate ensures solubility and surfactant activity without the need for heated water or storage, preventing product precipitation and ensuring consistent performance.
For emulsion polymerization processes requiring a specific balance of colloidal stability and particle size, sodium decyl sulfate offers a valuable alternative to SDS. Its higher CMC allows for a greater concentration of monomeric surfactant before nucleation, providing an additional level of control over the initial stages of polymerization. This is useful in creating latexes with tailored properties for adhesives, coatings, or building materials like gypsum board.
In analytical techniques like capillary electrophoresis (CE-SDS), the choice of alkyl sulfate can significantly impact resolution. While SDS is standard, the different micellar properties and CMC of sodium decyl sulfate can be leveraged to optimize separations for specific proteins or analytes where standard SDS protocols provide suboptimal results. Its higher CMC provides a different monomer-to-micelle equilibrium, which can alter protein-surfactant interactions and electrophoretic mobility.
Flammable;Corrosive;Irritant